molecular formula C15H16FNOS B2909956 2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide CAS No. 2320899-39-4

2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Cat. No.: B2909956
CAS No.: 2320899-39-4
M. Wt: 277.36
InChI Key: DNVIMDQFLNCKBX-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a synthetic organic compound of interest in chemical and pharmaceutical research. Its molecular structure incorporates two pharmacologically significant motifs: a fluorinated benzamide and a thiophene ring. The thiophene nucleus is a prominent scaffold in medicinal chemistry and is found in compounds with a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and antitumor properties . The strategic incorporation of a fluorine atom on the benzamide ring is a common tactic in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in structure-activity relationship (SAR) studies to explore new chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNOS/c1-15(2,11-7-8-19-9-11)10-17-14(18)12-5-3-4-6-13(12)16/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVIMDQFLNCKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC=C1F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles like sodium hydroxide (NaOH) and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Benzamide Modifications

Compound 9 (N-(2-Methyl-2-(2-Phenyloxazol-4-yl)Propyl)-4-(5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)Benzamide)
  • Structural Differences :
    • Benzamide ring substitution: 4-position oxadiazole with trifluoromethyl vs. 2-fluoro substitution.
    • Side chain heterocycle: Phenyloxazole vs. thiophen-3-yl.
  • Functional Implications: The oxadiazole and trifluoromethyl groups in Compound 9 enhance electron-withdrawing effects and metabolic stability compared to the simpler 2-fluoro substitution.
N-(2-(2-Bromoethoxy)Ethyl)-4-(Thiophen-3-yl)Benzamide ()
  • Structural Differences :
    • Benzamide substitution: 4-thiophen-3-yl vs. 2-fluoro.
    • Side chain: Bromoethoxy ethyl vs. 2-methyl-2-(thiophen-3-yl)propyl.
  • The branched propyl chain in the target compound may reduce conformational flexibility compared to the linear bromoethoxy chain .

Fluorinated Benzamide Derivatives

4-{5-[1-(4-Cyclopropanecarbonylphenoxy)Propyl]-1,2,4-Oxadiazol-3-yl}-2-Fluoro-N-(1-Hydroxypropan-2-yl)Benzamide ()
  • Structural Differences: Oxadiazole ring and cyclopropanecarbonylphenoxy group vs. thiophen-3-yl. Hydroxypropan-2-yl side chain vs. methyl-thiophen-3-ylpropyl.
  • Functional Implications: The oxadiazole and cyclopropane groups may improve metabolic stability but increase molecular weight.
6-Bromo-2-Fluoro-3-Methyl-N-(2-Methylpropyl)Benzamide ()
  • Structural Differences :
    • Bromo and methyl substituents at positions 6 and 3 vs. unsubstituted benzamide in the target compound.
    • Linear 2-methylpropyl side chain vs. branched thiophen-3-ylpropyl.
  • Functional Implications :
    • Bromine’s steric bulk and electronegativity may alter receptor binding compared to fluorine.
    • The absence of a heterocyclic side chain reduces opportunities for π-π interactions .

Thiophene-Containing Analogs

2-Chloro-6-Fluoro-N-[3-Hydroxy-3-(Thiophen-2-yl)Propyl]Benzamide ()
  • Structural Differences :
    • Chloro and fluoro substituents at positions 2 and 6 vs. single 2-fluoro.
    • Thiophen-2-yl vs. thiophen-3-yl substitution.
  • Functional Implications: The additional chloro substituent increases molecular weight and polarity.

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